Tetrabutyl ammonium tetracyanoborate

Hydrolytic stability Ionic liquids Electrolyte corrosion

Tetrabutylammonium tetracyanoborate ([Bu₄N][B(CN)₄], CAS 261356-48-3) is a quaternary ammonium salt featuring the tetracyanoborate anion, first synthesized in 2000 via reaction of [NBu₄]BX with BX₃ and KCN in toluene [3.0.CO;2-Y" target="_blank">1]. The compound crystallizes in the orthorhombic space group Pnna with unit cell parameters a = 17.765(3) Å, b = 11.650(2) Å, c = 11.454(2) Å, and V = 2370.5 ų [3.0.CO;2-Y" target="_blank">1].

Molecular Formula C20H36BN5
Molecular Weight 357.3 g/mol
Cat. No. B8063232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutyl ammonium tetracyanoborate
Molecular FormulaC20H36BN5
Molecular Weight357.3 g/mol
Structural Identifiers
SMILES[B-](C#N)(C#N)(C#N)C#N.CCCC[N+](CCCC)(CCCC)CCCC
InChIInChI=1S/C16H36N.C4BN4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-5(2-7,3-8)4-9/h5-16H2,1-4H3;/q+1;-1
InChIKeyDYCQJESBWUXMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Tetracyanoborate (TBATCB): Core Properties and Market Positioning for Electrochemical Procurement


Tetrabutylammonium tetracyanoborate ([Bu₄N][B(CN)₄], CAS 261356-48-3) is a quaternary ammonium salt featuring the tetracyanoborate anion, first synthesized in 2000 via reaction of [NBu₄]BX with BX₃ and KCN in toluene [1]. The compound crystallizes in the orthorhombic space group Pnna with unit cell parameters a = 17.765(3) Å, b = 11.650(2) Å, c = 11.454(2) Å, and V = 2370.5 ų [1]. The [B(CN)₄]⁻ anion exhibits a characteristic CN stretching absorption at approximately 2222 cm⁻¹ [2]. Unlike commonly used fluorinated anions (BF₄⁻, PF₆⁻), the tetracyanoborate anion is hydrolytically stable and does not release HF under ambient moisture exposure [3].

Why Generic Substitution Fails: Critical Differentiators Between Tetrabutylammonium Tetracyanoborate and Common Alternatives


Attempting to substitute [Bu₄N][B(CN)₄] with other tetrabutylammonium salts (e.g., [Bu₄N]BF₄, [Bu₄N]PF₆) or with alternative tetracyanoborate salts (e.g., [EMIM][B(CN)₄]) leads to fundamentally different performance profiles. The [B(CN)₄]⁻ anion provides hydrolytic stability absent in BF₄⁻ and PF₆⁻ salts, which undergo hydrolysis releasing HF [1]. The tetrabutylammonium cation confers distinct thermal and crystalline properties compared to imidazolium-based TCB salts, directly affecting solid-state electrolyte applications and high-temperature stability [2]. Furthermore, the absence of fluorine in [B(CN)₄]⁻ eliminates fluoride-related corrosion risks in electrochemical devices, a documented concern with PF₆⁻ and BF₄⁻ electrolytes [3].

Tetrabutylammonium Tetracyanoborate: Quantitative Performance Evidence Against Comparable Anions and Cations


Hydrolytic Stability of Tetracyanoborate vs. PF₆⁻ and BF₄⁻: Elimination of HF Release in Aqueous Environments

The tetracyanoborate anion [B(CN)₄]⁻ demonstrates complete hydrolytic stability compared to the hydrolytically unstable [PF₆]⁻ and [BF₄]⁻ anions, which decompose in the presence of water to release HF [1]. This instability of fluorinated anions has been documented as a critical limitation, with hydrolysis rates under ambient conditions sufficient to corrode electrode materials and degrade device performance [2]. The [B(CN)₄]⁻ anion contains no fluorine, fundamentally eliminating the HF release pathway and enabling stable operation in environments where trace moisture is unavoidable [3].

Hydrolytic stability Ionic liquids Electrolyte corrosion Fluorine-free electrolytes

Ionic Conductivity in Polymer Composites: [Bu₄N][B(CN)₄] vs. Imidazolium Tetracyanoborates

In polyacrylonitrile (PAN) films containing 50 wt% ionic liquid, [Bu₄N][B(CN)₄] exhibited ionic conductivity comparable to [EMIM][B(CN)₄] and higher than [HMIM][B(CN)₄] across the measured frequency range (10⁰ to 10⁶ Hz) at 25 °C [1]. The PAN-[Bu₄N][B(CN)₄] composite showed a plateau conductivity in the high-frequency region that was equivalent to the imidazolium-based electrolytes [1].

Solid polymer electrolytes Ionic conductivity Polyacrylonitrile composites Frequency-dependent conductivity

Electrochemical Stability Window: [B(CN)₄]⁻ Anion Enables 3.7 V Operating Voltage in Supercapacitors

Ionic liquids containing the [B(CN)₄]⁻ anion demonstrate a maximum operating voltage of 3.7 V in two-electrode supercapacitor devices [1]. This wide electrochemical window is coupled with an ionic conductivity of 6.9 mS cm⁻¹ for [Pyr₁,₄][B(CN)₄], enabling energy storage at higher power rates compared to commonly studied ILs [1]. The devices retained high specific capacitance (~20 F g⁻¹) even at high current rates of 15 A g⁻¹ [1].

Supercapacitors Electrochemical stability window EDLC Ionic liquid electrolytes

Hydrophobicity Ranking: [B(CN)₄]⁻ Surpasses All Cyanofluoroborate and Fluoroborate Anions

Among the cyano- and fluoroborate anion series [BFₓ(CN)₄₋ₓ]⁻ (x = 0–4) paired with the EMIM cation, hydrophobicity decreases in the order: EMIM[B(CN)₄] > EMIM[BF(CN)₃] > EMIM[BF₂(CN)₂] > EMIM[BF₃(CN)] ∼ EMIM[BF₄] [1]. Notably, EMIM[BF₃(CN)] and EMIM[BF₄] are fully miscible with water, whereas EMIM[B(CN)₄] remains hydrophobic and phase-separates [1].

Hydrophobicity Water uptake Phase separation Ionic liquid purification

Crystallographic Rigidity and Structural Differentiation from Imidazolium Tetracyanoborates

Single-crystal X-ray diffraction reveals that [Bu₄N][B(CN)₄] crystallizes in the orthorhombic space group Pnna with unit cell volume 2370.5 ų (Z = 4) [1]. This crystalline solid-state structure differs fundamentally from the liquid or low-melting character of imidazolium-based tetracyanoborate salts, such as [EMIM][B(CN)₄], which are room-temperature ionic liquids [2].

Crystal structure Solid-state electrolyte Single crystal X-ray diffraction Orthorhombic

Tetrabutylammonium Tetracyanoborate: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Solid Polymer Electrolytes for High-Voltage Energy Storage Devices

Based on the demonstrated comparable ionic conductivity to [EMIM][B(CN)₄] in PAN composites [1] and the 3.7 V electrochemical stability window of the [B(CN)₄]⁻ anion [2], [Bu₄N][B(CN)₄] is a prime candidate for solid polymer electrolytes in lithium-ion batteries and supercapacitors. The solid crystalline nature of the compound [3] provides mechanical stability that liquid imidazolium-based TCB electrolytes cannot offer.

Hydrolytically Stable Electrolytes for Moisture-Exposed Electrochemical Systems

The hydrolytic stability of the [B(CN)₄]⁻ anion eliminates HF release that plagues PF₆⁻ and BF₄⁻ electrolytes [1]. This makes [Bu₄N][B(CN)₄] suitable for electrochemical sensors, corrosion studies, and other applications where trace moisture is unavoidable and fluoride corrosion would compromise device integrity or safety.

Phase-Transfer Catalysis and Non-Aqueous Electrochemical Supporting Electrolyte

The combination of the lipophilic tetrabutylammonium cation [1] and the hydrophobic [B(CN)₄]⁻ anion [2] positions [Bu₄N][B(CN)₄] as an effective phase-transfer catalyst and supporting electrolyte for non-aqueous electrochemistry. Its hydrolytic stability provides a key advantage over traditional tetrabutylammonium salts like [Bu₄N]BF₄ and [Bu₄N]PF₆ [1].

Precursor for Synthesis of Metal Tetracyanoborate Salts

The foundational synthesis paper establishes [Bu₄N][B(CN)₄] as the primary precursor for preparing other tetracyanoborate salts, including Ag[B(CN)₄] and K[B(CN)₄] via metathesis [3]. For laboratories seeking to prepare metal tetracyanoborates for coordination chemistry or materials science applications, [Bu₄N][B(CN)₄] remains the essential starting material.

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